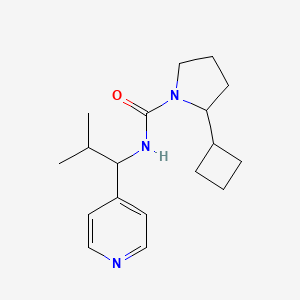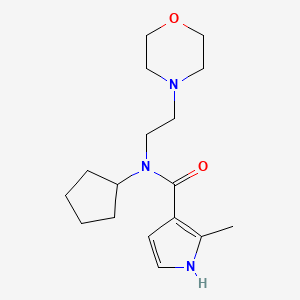![molecular formula C17H25N3O2 B7639344 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as AZD-0328, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase B (PKB/Akt) enzyme, which plays a critical role in regulating cell growth, survival, and metabolism.
作用机制
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one works by binding to the ATP-binding site of PKB/Akt, which prevents its activation and subsequent downstream signaling. This leads to decreased cell survival and proliferation, as well as increased apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of PKB/Akt activity, decreased cell proliferation, increased apoptosis, and inhibition of cancer stem cell growth. In preclinical studies, this compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One of the main advantages of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one is its high specificity for PKB/Akt, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one. One area of focus could be on developing more potent and selective inhibitors of PKB/Akt, which could lead to improved efficacy and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of this compound in other diseases and conditions, such as diabetes and neurodegenerative disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in combination with other chemotherapeutic agents in cancer patients.
合成方法
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one involves several steps, starting with the reaction of 8-azaspiro[4.5]decan-8-amine with 3-cyclopropyl-1,2,4-oxadiazol-5-ylpropanal to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the corresponding amine, which is then acylated with 3-(dimethylamino)propionyl chloride to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKB/Akt is known to be overexpressed in many types of cancer, and this compound has been shown to inhibit its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. Studies have also shown that this compound can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy in cancer treatment.
属性
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-15(6-5-14-18-16(19-22-14)13-3-4-13)20-11-9-17(10-12-20)7-1-2-8-17/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQHWPNDIZODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)CCC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)

![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
![3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7639334.png)

![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)


![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)